N-Hydroxy-N-(2-methoxyphenyl)benzamide
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Overview
Description
N-Hydroxy-N-(2-methoxyphenyl)benzamide is a chemical compound with the molecular formula C14H13NO3 It is a derivative of benzamide, characterized by the presence of a hydroxy group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-(2-methoxyphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of green chemistry principles to ensure sustainability and efficiency. The use of reusable catalysts and ultrasonic irradiation are key components of these methods .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions, and various Lewis acids for catalyzing condensation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-Hydroxy-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(2-methylphenyl)benzamide
- 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
- 2-Hydroxy-N-(4-methylphenyl)benzamide
Uniqueness
N-Hydroxy-N-(2-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications .
Properties
CAS No. |
67467-51-0 |
---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-hydroxy-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H13NO3/c1-18-13-10-6-5-9-12(13)15(17)14(16)11-7-3-2-4-8-11/h2-10,17H,1H3 |
InChI Key |
UVOLSONPEYCQSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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